N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide
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Overview
Description
N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTM is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Structural Studies and Supramolecular Assembly
A key area of application is in the structural study of nimesulide derivatives, which includes derivatives similar to "N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide." These studies focus on understanding the crystal structures and the effects of substitution on supramolecular assembly, providing insight into the nature of intermolecular interactions. The research utilized X-ray powder diffraction data to analyze compounds, revealing detailed molecular geometries and the formation of complex architectures through various hydrogen bonds and interactions (Dey et al., 2015).
Catalytic Asymmetric Synthesis
Another significant application is in catalytic asymmetric synthesis. Compounds structurally related to "this compound" have been used as ligands for metal-mediated catalytic asymmetric synthesis. This application demonstrates the utility of such compounds in facilitating high enantiomeric excess in reactions, particularly in the addition of alkylzinc reagents to aliphatic aldehydes (Wipf & Wang, 2002).
Antibacterial Activity
The synthesis and characterization of new sulfonamide derivatives, including their metal complexes, have been explored for their antibacterial properties. These studies aim to discover compounds with significant activity against both gram-positive and gram-negative bacteria. Such research highlights the potential of "this compound" related compounds in developing new antibacterial agents (Özdemir et al., 2009).
Synthesis Processes
Research has also been conducted on the synthesis processes involving methanesulfonamide derivatives, providing insights into efficient and high-yield production methods. These processes are crucial for the production of sulfonamide compounds, including "this compound," for further application in scientific research (Li-fang, 2002).
Microbial Metabolism
Studies on the microbial metabolism of compounds related to methanesulfonic acid provide understanding into the biogeochemical cycling of sulfur. These investigations explore how various aerobic bacteria utilize methanesulfonate, a key intermediate, as a sulfur source for growth. This research sheds light on the environmental and ecological roles of "this compound" related compounds in natural sulfur cycles (Kelly & Murrell, 1999).
Mechanism of Action
Target of Action
“N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide” is a compound that is part of the thiazole family . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the primary targets of “this compound” could be a wide range of biological receptors and enzymes involved in these activities.
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with thiazoles, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Based on the known activities of thiazoles, it can be inferred that this compound may have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2/c1-17(14,15)12-7-11-13-10(8-16-11)9-5-3-2-4-6-9/h8-9,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUDZKVATZSDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NC(=CS1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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